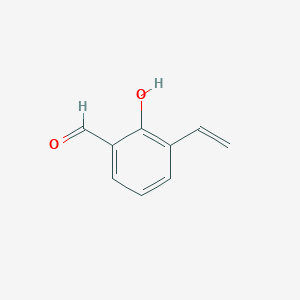
3-Ethenyl-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H8O2 It is a derivative of benzaldehyde, characterized by the presence of an ethenyl group (vinyl group) and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with acetylene in the presence of a catalyst. This reaction typically requires specific conditions, such as elevated temperatures and pressures, to facilitate the formation of the ethenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the compound. The use of continuous flow reactors and other modern techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and ethenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethenyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a subject of interest in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Researchers investigate its effects on various biological targets and pathways to identify potential therapeutic applications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, fragrances, and other value-added products. Its versatility makes it a valuable building block in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ethenyl groups play a crucial role in its reactivity and biological activity. It may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Hydroxybenzaldehyde: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzaldehyde: Similar structure but without the ethenyl group, leading to different reactivity and applications.
4-Hydroxybenzaldehyde: The hydroxyl group is positioned differently, affecting its chemical properties and uses.
Uniqueness: 3-Ethenyl-2-hydroxybenzaldehyde’s unique combination of hydroxyl and ethenyl groups distinguishes it from other benzaldehyde derivatives
Propiedades
Número CAS |
96915-61-6 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-ethenyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-10)9(7)11/h2-6,11H,1H2 |
Clave InChI |
RQUDIOODGJASOK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


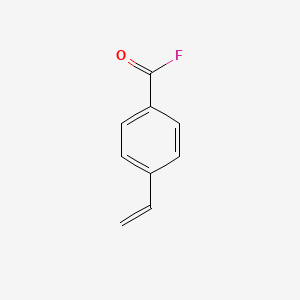
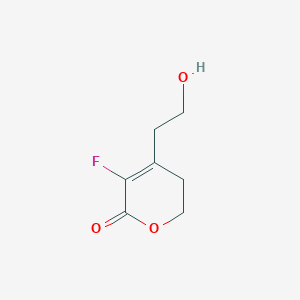
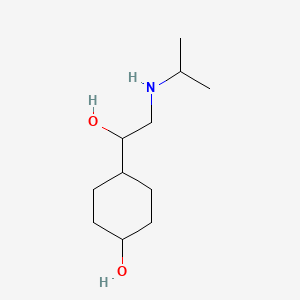

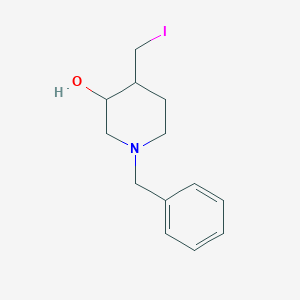
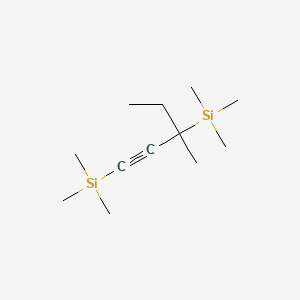

![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

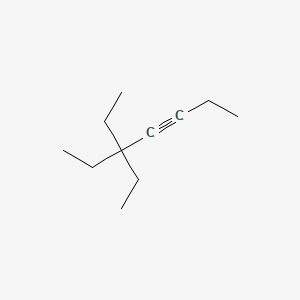
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)


